molecular formula C22H30ClN3 B13766543 Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)- CAS No. 58521-04-3

Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-

Cat. No.: B13766543
CAS No.: 58521-04-3
M. Wt: 371.9 g/mol
InChI Key: FIDFDSHBKIWNIN-JLHYYAGUSA-N
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Description

1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- is a complex organic compound with a unique structure that includes a pyridine ring, a chlorophenyl group, and a pentanediamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- typically involves multiple steps, starting with the preparation of the pyridine ring and the chlorophenyl group. These intermediates are then coupled through a series of reactions, including alkylation and amination, to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

58521-04-3

Molecular Formula

C22H30ClN3

Molecular Weight

371.9 g/mol

IUPAC Name

4-N-[2-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C22H30ClN3/c1-4-26(5-2)16-6-7-18(3)25-22-14-15-24-21(17-22)13-10-19-8-11-20(23)12-9-19/h8-15,17-18H,4-7,16H2,1-3H3,(H,24,25)/b13-10+

InChI Key

FIDFDSHBKIWNIN-JLHYYAGUSA-N

Isomeric SMILES

CCN(CC)CCCC(C)NC1=CC(=NC=C1)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)CCCC(C)NC1=CC(=NC=C1)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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